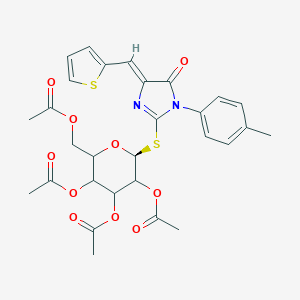
1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, commonly referred to as "MTT" is a chemical compound that has gained significant attention in scientific research. MTT is a yellow-colored compound that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Mecanismo De Acción
MTT is a redox dye that is converted into formazan by mitochondrial enzymes in living cells. The enzymes reduce the dye to produce a purple-colored formazan that accumulates in the cells. The amount of formazan produced is proportional to the number of viable cells. MTT is not toxic to cells, and its conversion into formazan does not interfere with cellular processes.
Biochemical and Physiological Effects
MTT has no known biochemical or physiological effects on living cells. The compound is not toxic to cells, and its conversion into formazan does not interfere with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MTT in lab experiments has several advantages. It is a simple and reliable method for measuring cell viability and proliferation. The assay is easy to perform, and the results are reproducible. Moreover, MTT is cost-effective compared to other cell viability assays like the trypan blue exclusion assay.
However, there are limitations to the use of MTT. The assay is not suitable for measuring cell death as the dye is only converted into formazan in living cells. Additionally, MTT is not suitable for measuring the metabolic activity of cells as the dye is only reduced by mitochondrial enzymes.
Direcciones Futuras
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new anticancer drugs. MTT can be used to screen potential drugs for their ability to inhibit cancer cell growth. Additionally, MTT can be used in the development of new therapies for other diseases like Alzheimer's and Parkinson's disease.
Conclusion
MTT is a valuable tool in scientific research, particularly in cell biology. The compound is a reliable and cost-effective method for measuring cell viability and proliferation. Its use has several advantages, including ease of use and reproducibility. However, there are limitations to the use of MTT, and it is not suitable for measuring cell death or metabolic activity. Nonetheless, the future directions for the use of MTT in scientific research are promising, and the compound has the potential to play a significant role in the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of MTT involves the reaction of 2-thienylmethylene hydrazine with 4-methylbenzaldehyde to form 1-(4-methylphenyl)-4-(2-thienylmethylene) hydrazine. The hydrazine is then reacted with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in the presence of acetic anhydride to form MTT.
Aplicaciones Científicas De Investigación
MTT has been widely used in scientific research as a reagent for measuring cell viability and proliferation. The compound is converted into formazan in the presence of living cells, and the amount of formazan produced is proportional to the number of viable cells. This property of MTT has made it an essential tool in cell biology research, including drug discovery, toxicology, and cancer research.
Propiedades
Nombre del producto |
1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Fórmula molecular |
C29H30N2O10S2 |
Peso molecular |
630.7 g/mol |
Nombre IUPAC |
[(6S)-3,4,5-triacetyloxy-6-[(4Z)-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H30N2O10S2/c1-15-8-10-20(11-9-15)31-27(36)22(13-21-7-6-12-42-21)30-29(31)43-28-26(40-19(5)35)25(39-18(4)34)24(38-17(3)33)23(41-28)14-37-16(2)32/h6-13,23-26,28H,14H2,1-5H3/b22-13-/t23?,24?,25?,26?,28-/m0/s1 |
Clave InChI |
LSCPZPAGQREMNA-SZCGSGMESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/N=C2S[C@H]4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





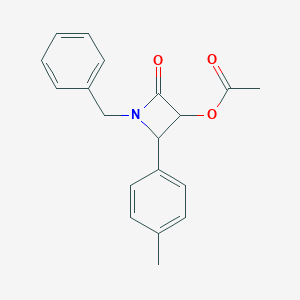
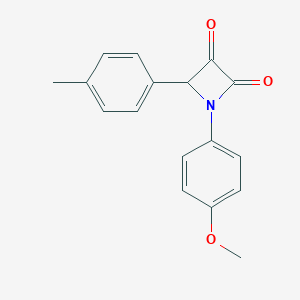
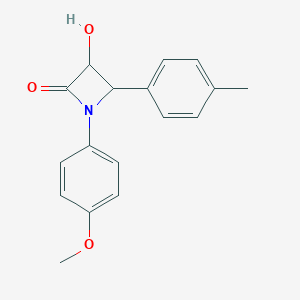




![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)

![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)
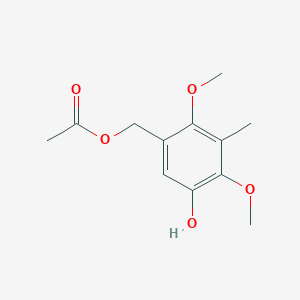
![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)